molecular formula C10H22N2O B1462417 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine CAS No. 938458-98-1

1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine

Cat. No.: B1462417
CAS No.: 938458-98-1
M. Wt: 186.29 g/mol
InChI Key: NNSYLBINUCUDMD-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a chemical compound with the molecular formula C10H22N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with a methoxyethyl group and a methylmethanamine group.

Preparation Methods

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common synthetic route includes the alkylation of 4-piperidone with 2-methoxyethyl chloride, followed by reductive amination with methylamine. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the hydrogenation step. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis.

Chemical Reactions Analysis

1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of new substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methoxyethyl group.

Scientific Research Applications

1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its effects on the central nervous system and potential therapeutic benefits.

Comparison with Similar Compounds

1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine can be compared with other piperidine derivatives, such as:

    1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine: Similar in structure but with a different substitution pattern on the piperidine ring.

    (1-Methyl-4-piperidinyl)methanamine: Lacks the methoxyethyl group, resulting in different chemical and biological properties.

    1-(1-Ethyl-4-piperidinyl)ethanamine: Contains an ethyl group instead of a methoxyethyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-11-9-10-3-5-12(6-4-10)7-8-13-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSYLBINUCUDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650832
Record name 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-98-1
Record name 1-(2-Methoxyethyl)-N-methyl-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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